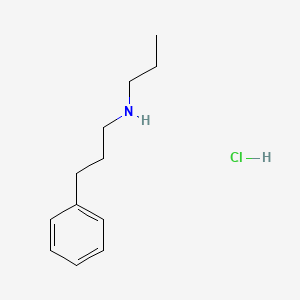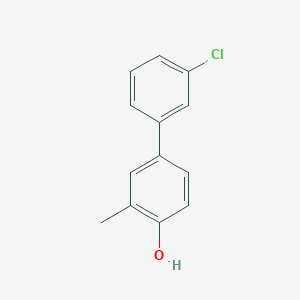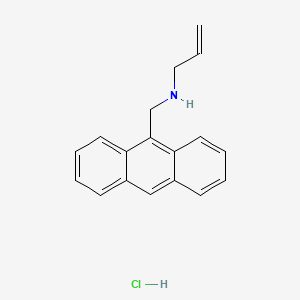amine hydrochloride CAS No. 1240591-02-9](/img/structure/B6344179.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a methoxyphenyl group and a prop-2-en-1-ylamine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and allylamine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with allylamine in the presence of a base such as sodium hydroxide to form the intermediate [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl]amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl]amine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes. Studies have explored its role in modulating neurotransmitter activity and its potential as an anti-inflammatory agent.
Industry
In the industrial sector, (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl]amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine: Similar structure but without the hydrochloride form, potentially altering its pharmacokinetic properties.
Uniqueness
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and stability in aqueous solutions. This makes it particularly useful in pharmaceutical formulations and biological studies.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12;/h3-9,14H,1,10-11H2,2H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSLLKEWSSOAC-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
![butyl[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6344120.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
![butyl[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6344142.png)
amine hydrochloride](/img/structure/B6344153.png)


![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344183.png)
amine hydrochloride](/img/structure/B6344195.png)
